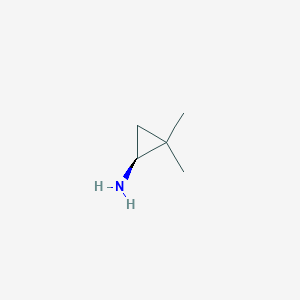

(1S)-2,2-Dimethylcyclopropan-1-amine

Description

Properties

IUPAC Name |

(1S)-2,2-dimethylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-4(5)6/h4H,3,6H2,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYCMLREPMLLEO-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286300 | |

| Record name | Cyclopropanamine, 2,2-dimethyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106462-19-5 | |

| Record name | Cyclopropanamine, 2,2-dimethyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106462-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanamine, 2,2-dimethyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Dimethylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ammonia or an amine under suitable conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Dimethylcyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthetic Chemistry

(1S)-2,2-Dimethylcyclopropan-1-amine serves as a valuable building block in synthetic organic chemistry. Its rigid cyclopropane structure allows for the development of diverse chemical reactions and new synthetic methodologies. Notably, it can be utilized in:

- Cyclopropanation Reactions : The compound can undergo cyclopropanation with alkenes through carbene intermediates, providing a pathway to synthesize complex molecules with high stereochemical control .

- Functionalization : The amine group can be easily modified to create derivatives that exhibit enhanced reactivity or selectivity in subsequent reactions .

Data Table: Synthetic Routes Using this compound

| Reaction Type | Reagents/Conditions | Products/Notes |

|---|---|---|

| Cyclopropanation | Alkenes + Diazomethane | Cyclopropane derivatives |

| N-Alkylation | Alkyl halides + Base | N-Alkylated amines |

| Reductive Amination | Carbonyl compounds + Reducing agents | Secondary amines |

Pharmacological Research

Research indicates that derivatives of this compound may exhibit significant pharmacological activities. Its structural features allow it to interact with various biological targets:

- Enzyme Inhibition : Studies have shown that derivatives can act as enzyme inhibitors, potentially useful in treating diseases related to enzyme dysregulation .

- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroactive drug development, particularly for conditions like anxiety and depression.

Case Study: Neuroactive Properties

In a recent study evaluating the neuroactive properties of cyclopropylamines, this compound derivatives demonstrated promising results in modulating neurotransmitter systems, suggesting potential applications in central nervous system disorders .

Medicinal Chemistry

The potential medicinal applications of this compound are being explored extensively:

- Drug Development : Its unique structure allows for the design of novel therapeutics. For instance, modifications to the amine group can enhance binding affinity to specific receptors or enzymes.

- Anticancer Activity : Some studies have indicated that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells .

Data Table: Medicinal Applications of Derivatives

| Application Type | Compound Derivative | Mechanism/Effect |

|---|---|---|

| Antidepressant | N-Methyl derivative | Modulates serotonin receptors |

| Anticancer | Acylated derivative | Induces apoptosis |

| Enzyme Inhibitor | Sulfonamide derivative | Inhibits specific enzyme activity |

Industrial Applications

In industrial settings, this compound is used for:

- Specialty Chemicals Production : Its reactivity allows for its use in synthesizing specialty chemicals and polymers.

- Material Science : The compound can be utilized in creating advanced materials due to its unique structural properties.

Case Study: Polymer Synthesis

A recent project highlighted the use of this compound in developing high-performance polymers. The compound's incorporation into polymer chains improved mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of (1S)-2,2-Dimethylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropane ring’s strained structure can also affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical properties of (1S)-2,2-Dimethylcyclopropan-1-amine and related cyclopropane amines:

Physicochemical and Pharmacological Properties

- Basicity and Reactivity : The electron-donating methyl groups in this compound increase its basicity (pKa ~10.5) compared to aryl-substituted analogs like (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine, where electron-withdrawing fluorine atoms reduce amine basicity .

- Lipophilicity : The dimethyl derivative exhibits lower logP (~1.2) than halogenated analogs. For example, (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine has a logP >3 due to its dichlorophenyl group, enhancing membrane permeability but reducing aqueous solubility .

- Synthetic Utility : The dimethyl compound is often used as a chiral ligand or catalyst in asymmetric hydrogenation, whereas halogenated analogs (e.g., bromophenyl or chlorophenyl derivatives) are intermediates in Suzuki-Miyaura coupling reactions .

Biological Activity

(1S)-2,2-Dimethylcyclopropan-1-amine is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and applications.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring with two methyl groups at the 2-position and an amine group at the 1-position. Its molecular formula is , and it has a molecular weight of approximately 85.15 g/mol. The compound's structure contributes to its reactivity and interaction with various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amine group allows for hydrogen bonding and electrostatic interactions, which can influence the activity of biomolecules.

Pharmacological Applications

Research has indicated that this compound exhibits several pharmacological properties:

- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary findings indicate that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative disorders.

- Antimicrobial Activity : The compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Toxicological Studies

While exploring the biological activity, it is essential to consider the toxicological profile:

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures treated with this compound demonstrated a significant reduction in cell death induced by oxidative stress. The mechanism was linked to the modulation of antioxidant enzyme activities, suggesting therapeutic potential in conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, this compound was evaluated against various bacterial strains. Results showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential application as a natural antimicrobial agent.

Data Summary

| Property | Observation |

|---|---|

| Molecular Formula | |

| Molecular Weight | 85.15 g/mol |

| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines |

| Neuroprotective Activity | Protection against oxidative stress in neuronal cells |

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective preparation of (1S)-2,2-Dimethylcyclopropan-1-amine?

- Methodology : The hydrochloride salt (CAS 674367-28-3) is synthesized via substitution reactions using cyclopropane precursors. A plausible route involves nucleophilic substitution of 2-bromo-1,1-dimethylcyclopropane with ammonia under controlled pH and temperature to retain stereochemistry . For enantioselective synthesis, chiral catalysts (e.g., transition-metal complexes) or enzymatic resolution may optimize the (S)-enantiomer yield .

- Key Considerations : Monitor reaction intermediates via GC-MS or HPLC to ensure regioselectivity.

Q. How can researchers verify the stereochemical purity of this compound?

- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric detection. Compare retention times and optical rotation values ([α]D) with racemic or (R)-enantiomer standards. X-ray crystallography of the hydrochloride salt can confirm absolute configuration .

- Data Interpretation : A single peak in chiral HPLC and matching crystallographic data (e.g., CCDC entries) validate enantiopurity.

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 1–6 months. Analyze degradation products via LC-MS and NMR. The hydrochloride salt form generally offers better hygroscopic stability than the free base .

- Critical Observations : Degradation pathways may involve ring-opening under acidic conditions or oxidation of the amine group.

Advanced Research Questions

Q. How do structural modifications of the cyclopropane ring impact biological activity in enzyme inhibition assays?

- Methodology : Compare this compound with analogs (e.g., 1-cyclopropyl-2-methylpropan-1-amine) in kinetic assays against target enzymes (e.g., monoamine oxidases). Use molecular docking (AutoDock Vina) to analyze binding affinity differences due to steric effects from the 2,2-dimethyl group .

- Contradiction Analysis : Conflicting IC₅₀ values may arise from solvent polarity or enzyme isoform specificity. Validate via isothermal titration calorimetry (ITC).

Q. What computational strategies predict the reactivity of this compound in ring-strain-driven reactions?

- Methodology : Perform DFT calculations (Gaussian 16) to assess strain energy (ca. 27–30 kcal/mol for cyclopropanes) and frontier molecular orbitals. Compare with experimental data from cycloaddition or C–H activation reactions. Retrosynthetic tools (e.g., Pistachio, Reaxys) suggest feasible routes for functionalizing the cyclopropane .

- Key Insight : The electron-donating dimethyl groups may stabilize transition states in [2+1] cyclopropanation but hinder nucleophilic attacks.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodology : Systematically vary reaction parameters (temperature, solvent, catalyst loading) using design-of-experiments (DoE) software (e.g., JMP). Cross-reference literature protocols (e.g., PubChem data) to identify unreported variables like trace moisture or oxygen sensitivity .

- Case Study : Discrepancies in imine reduction yields (40–75%) may stem from NaBH₄ purity or competing side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.